![molecular formula C7H15NO2 B2386402 1-(1,4-Dioxan-2-yl)propan-1-amine CAS No. 1467414-08-9](/img/structure/B2386402.png)
1-(1,4-Dioxan-2-yl)propan-1-amine
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Overview
Description
1-(1,4-Dioxan-2-yl)propan-1-amine is a chemical compound with the molecular formula C7H15NO2 It is characterized by the presence of a dioxane ring attached to a propanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxan-2-yl)propan-1-amine typically involves the reaction of 1,4-dioxane with a suitable amine precursor under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the dioxane ring is opened and subsequently reacted with a propanamine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and chromatography for purification. The choice of reagents and reaction conditions is critical to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxan-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
1-(1,4-Dioxan-2-yl)propan-1-amine has shown promise in the pharmaceutical industry for several reasons:
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of bioactive compounds. For instance, derivatives of this compound have been explored for their interactions with serotonin and dopamine receptors, which are crucial in treating mood disorders and neurodegenerative diseases.
- Potential Therapeutic Uses : Research indicates that compounds containing dioxane rings often exhibit significant biological activity. Studies have highlighted the potential of this compound in modulating receptor activities, suggesting its use in developing treatments for conditions such as Parkinson's disease.
Biological Target | Activity | Potential Application |
---|---|---|
Serotonin Receptors | Modulation | Treatment of mood disorders |
Dopamine Receptors | Interaction | Neurodegenerative diseases |
Chemical Synthesis Applications
The compound is utilized in various chemical synthesis processes:
- Building Block for Complex Molecules : Its structure allows it to be a precursor for synthesizing more complex organic molecules. This includes modifications that enhance biological activity or alter pharmacokinetic properties.
Synthetic Routes
Several synthetic methods can be employed to produce this compound, including:
- Optimized Reaction Conditions : Adjusting temperature, solvent choice, and catalyst type is crucial for achieving high yields.
- Dioxane Derivative Reactions : These reactions can yield derivatives with enhanced biological activities.
Environmental Science Applications
In environmental science, this compound has been studied for its potential role in remediation efforts:
Case Study: 1,4-Dioxane Remediation
A notable case study involved the design and implementation of point-of-entry systems to remove 1,4-dioxane from residential water supplies. The study highlighted the effectiveness of granular activated carbon (GAC) systems in achieving low detection limits of 1,4-dioxane . This underscores the relevance of dioxane derivatives in addressing environmental contamination.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-Dioxan-2-yl)ethan-1-amine
- 1-(1,4-Dioxan-2-yl)butan-1-amine
- 1-(1,4-Dioxan-2-yl)pentan-1-amine
Uniqueness
1-(1,4-Dioxan-2-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
1-(1,4-Dioxan-2-yl)propan-1-amine, a compound featuring a dioxane ring structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on receptor interactions, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a propanamine moiety attached to a 1,4-dioxane ring. This unique arrangement contributes to its solubility and interaction with various biological targets.
Receptor Interactions
Research indicates that this compound interacts with several key receptors:
- Dopamine Receptors : Studies have shown that compounds with dioxane structures can modulate dopamine receptor activities, which may have implications for treating neurological disorders such as Parkinson's disease .
- Serotonin Receptors : The compound has demonstrated affinity for serotonin receptors, suggesting potential applications in mood disorder therapies .
Neuropharmacological Applications
A study highlighted the role of dioxane derivatives in neuropharmacology. The compound was evaluated for its effects on dopamine and serotonin pathways, indicating its potential as a therapeutic agent for conditions like depression and anxiety .
Antileishmanial Activity
Research involving related dioxane compounds has shown promise against Leishmania donovani. These studies suggest that the structural features of dioxanes contribute to their biological efficacy against parasitic infections .
The mechanism by which this compound exerts its effects involves:
- Hydrogen Bonding : The amine group can form hydrogen bonds with target enzymes and receptors.
- Hydrophobic Interactions : The dioxane ring enhances the compound's stability and facilitates interactions with lipid membranes.
Comparative Analysis of Related Compounds
Compound Name | Structural Type | Key Properties |
---|---|---|
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone | Dioxane derivative | Exhibits receptor modulation |
(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine | Chiral amine | Potential neuroprotective effects |
(R)-2-(1,4-Dioxan-2-YL)ethan-1-amine | Amine derivative | Interaction with molecular targets |
Research Findings
Recent studies have utilized quantitative structure–activity relationship (QSAR) modeling to predict the biological activity of compounds similar to this compound. These models analyze the relationship between chemical structure and biological effects, aiding in the identification of potential therapeutic applications .
Pharmacological Profiles
The pharmacological profiles of related compounds reveal their interactions with various receptors:
Receptor Type | Activity Profile |
---|---|
D2-like Receptors | Favorable interactions observed |
5-HT1A Receptors | Potential for mood regulation |
Properties
IUPAC Name |
1-(1,4-dioxan-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-6(8)7-5-9-3-4-10-7/h6-7H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPXUAINBXZBFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1COCCO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467414-08-9 |
Source
|
Record name | 1-(1,4-dioxan-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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